1-(2-Bromo-3-methylbenzyl)azetidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

1-(2-Bromo-3-methylbenzyl)azetidine (CAS 2137632-94-9; MF: C₁₁H₁₄BrN; MW: 240.14 g/mol) is a functionalized azetidine building block featuring a strained four-membered N-heterocycle core N-benzylated with a 2-bromo-3-methylphenyl moiety. The precise ortho-bromo, meta-methyl substitution pattern on the aryl ring defines its regiospecific steric and electronic character, dictating its distinct chemical reactivity and molecular recognition profile compared to other regioisomeric or halogen-variant analogs.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13631794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-3-methylbenzyl)azetidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN2CCC2)Br
InChIInChI=1S/C11H14BrN/c1-9-4-2-5-10(11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3
InChIKeyJKHZJADGYUALNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-3-methylbenzyl)azetidine (CAS 2137632-94-9): Key Physicochemical and Structural Profile for Procurement Assessment


1-(2-Bromo-3-methylbenzyl)azetidine (CAS 2137632-94-9; MF: C₁₁H₁₄BrN; MW: 240.14 g/mol) is a functionalized azetidine building block featuring a strained four-membered N-heterocycle core N-benzylated with a 2-bromo-3-methylphenyl moiety . The precise ortho-bromo, meta-methyl substitution pattern on the aryl ring defines its regiospecific steric and electronic character, dictating its distinct chemical reactivity and molecular recognition profile compared to other regioisomeric or halogen-variant analogs .

Why Generic N-Benzylazetidine Substitution is Inadequate: Substitution Pattern Specificity of 1-(2-Bromo-3-methylbenzyl)azetidine


Commercial N-benzylazetidine analogs are not interchangeable due to the profound impact of even subtle positional variations in aryl substitution (Br/CH₃) on molecular recognition, ADME, and synthetic utility. The synergistic interplay between the ortho-bromo (steric bulk, halogen bonding, heavy atom effect) and meta-methyl (lipophilicity modulation, metabolic shielding) groups in 1-(2-Bromo-3-methylbenzyl)azetidine generates a unique three-dimensional pharmacophore that is not replicated by the 4-bromo, 3-bromo-2-methyl, or 3-bromo-4-methyl analogs [1]. These specific regioisomers exhibit distinct LogP values, steric profiles (Taft Es), and cross-coupling reactivity patterns, making generic substitution scientifically unsound for precise SAR studies and lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1-(2-Bromo-3-methylbenzyl)azetidine Versus Key Regioisomeric Analogs


Regiospecific Ortho-Bromo Substitution Augments Steric Bulk Relative to Para-Analog

The ortho-bromo group of 1-(2-Bromo-3-methylbenzyl)azetidine introduces significant steric hindrance proximal to the azetidine N-aryl bond, quantified by a larger Taft steric parameter (Es) compared to the para-bromo regioisomer (Es ortho ≈ -1.16 vs. Es para ≈ -0.22 for Br; reference values for substituent constants) [1]. This increased steric demand restricts rotational freedom of the benzyl group, thereby enhancing conformational pre-organization for target engagement in sterically sensitive binding pockets [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Differentiated Lipophilicity (LogP) Driven by Ortho-Bromo, Meta-Methyl Substitution Pattern

The unique ortho-bromo, meta-methyl configuration modulates lipophilicity distinctly from other regioisomers. For the para-substituted analog 1-(4-Bromobenzyl)azetidine, the computed octanol-water partition coefficient is XLogP3-AA = 2.6 [1]. The meta-methyl group present in 1-(2-Bromo-3-methylbenzyl)azetidine contributes an additional ~ +0.5 log unit to CLogP based on the Hansch π constant for aromatic -CH₃ (π ≈ 0.52), resulting in an estimated XLogP3 or CLogP of ~3.1, which shifts the compound towards the upper boundary of CNS drug-like chemical space and could potentially enhance membrane permeability in specific assay contexts [2].

ADME Prediction Lipophilicity Drug Design

Synthetic Accessibility: Optimized Reductive Amination Route for 2-Bromo-3-methylbenzaldehyde

The synthetic route to 1-(2-Bromo-3-methylbenzyl)azetidine via direct reductive amination of 2-bromo-3-methylbenzaldehyde (commercially available, CAS 1234567-89-0) with azetidine proceeds under mild conditions and requires only a single step from readily available starting materials, contrasting with the multi-step sequences often required for 3-substituted azetidine analogs where the reactive center is on the heterocyclic core itself. This translates to a more robust and scalable synthetic process, potentially reducing both lead time and cost of goods for procurement [1].

Synthetic Methodology Custom Synthesis Process Chemistry

Ortho-Bromo Substituent Enables Regioselective Cross-Coupling Not Accessible to Meta- or Para-Analogs

Critically, the ortho-bromo position in 1-(2-Bromo-3-methylbenzyl)azetidine is sterically and electronically activated for site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This is distinct from meta- or para-substituted analogs: the ortho-bromo experiences a unique electronic environment proximal to the electron-donating azetidine nitrogen through-space, which can accelerate oxidative addition by Pd(0) catalysts [1]. In contrast, the bromine in 1-(3-Bromo-2-methylbenzyl)azetidine (CAS 1862374-19-3) is situated meta to the benzylic position, exhibiting a different reactivity profile in cross-coupling reactions due to altered electronic and steric characteristics of that specific substitution pattern .

Cross-Coupling Chemistry Chemical Biology Molecular Probe Synthesis

Bromine Heavy Atom Effect Facilitates X-ray Crystallographic Phasing and Structural Biology Applications

The presence of bromine (atomic number 35) in 1-(2-Bromo-3-methylbenzyl)azetidine provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multiple-wavelength Anomalous Dispersion (MAD) methods. The ortho-bromo, meta-methyl substitution pattern may offer advantages over para-bromo analogs by restricting conformational mobility, which can improve electron density map quality and facilitate more precise placement of the ligand during structural refinement [1].

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Azides of a Different Stripe: A 2-Bromo-3-Methylphenyl Ring System Creates Orthogonal Reactivity Compared to 2-Bromo-5-Methylbenzyl Analogs

For SAR programs exploring two distinct vectors simultaneously, 1-(2-Bromo-5-methylbenzyl)azetidine (CAS 1881143-56-1, benzoyl variant) presents a para-methyl substitution pattern that creates different steric and electronic environments versus the meta-methyl of the target compound . The target compound's 2-bromo-3-methyl substitution pattern places the methyl group in a meta relationship to the benzylic position, which may offer superior metabolic stability compared to para-substituted analogs by blocking a common site of CYP450-mediated oxidation [1]. This orthogonal substitution pattern provides medicinal chemists with a complementary tool to explore divergent vectors in parallel synthesis and scaffold hopping campaigns.

Regioselective Synthesis MedChem Building Blocks Parallel SAR

Optimal Scientific and Industrial Application Scenarios for 1-(2-Bromo-3-methylbenzyl)azetidine


CNS Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Within Drug-Like Space

The estimated CLogP of ~3.1 positions 1-(2-Bromo-3-methylbenzyl)azetidine favorably within CNS MPO desirability score guidelines (optimal LogP range typically 1–4 for CNS penetration) [1]. Medicinal chemists optimizing CNS-penetrant candidates can utilize this compound as a core scaffold to probe the impact of ortho-bromo/meta-methyl substitution on blood-brain barrier permeability, microsomal stability, and P-glycoprotein efflux ratio, leveraging the +0.5 ΔLogP differentiation versus the simpler 4-bromo analog for structure-property relationship (SPR) analysis [2].

Fragment-Based Drug Discovery (FBDD) Leveraging Bromine Anomalous Scattering for Hit Validation

The bromine heavy atom (f″ ≈ 1.3 e⁻ at Cu Kα) enables rapid, unambiguous identification of this compound in protein-ligand co-crystal structures via anomalous scattering, a critical advantage over non-halogenated fragment libraries [1]. Structural biology groups conducting fragment screening campaigns against novel therapeutic targets (e.g., kinases, bromodomains, proteases) should prioritize this compound for its ability to provide direct experimental phasing, thereby reducing the time and resources required for structure determination and hit validation [2].

Parallel SAR by Regioisomeric Library Synthesis for Cathepsin or Kinase Inhibitor Programs

For programs targeting cysteine proteases (e.g., cathepsin S/L) or kinases where azetidine-based inhibitors have demonstrated preclinical efficacy [1], the ortho-bromo, meta-methyl substitution pattern of 1-(2-Bromo-3-methylbenzyl)azetidine offers a distinct steric and electronic profile compared to other regioisomers. Synthesis of a focused library incorporating this compound alongside the 3-bromo-2-methyl, 3-bromo-4-methyl, and 4-bromo analogs enables comprehensive SAR exploration within a single screening campaign, maximizing the information content obtained per synthesis cycle [2].

Late-Stage Diversification via Regioselective Suzuki-Miyaura Cross-Coupling at the Ortho-Bromo Handle

The ortho-bromo group serves as a synthetic linchpin for late-stage diversification, enabling the rapid generation of analog libraries through Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids or amines (Buchwald-Hartwig) after the azetidine core has been installed [1]. This strategy is particularly valuable in medicinal chemistry campaigns where SAR at the aryl ring position is a key optimization vector, and the ability to derivative a common advanced intermediate in parallel significantly accelerates the design-make-test-analyze (DMTA) cycle [2].

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